molecular formula C14H28N2O B13906545 (2S)-2-amino-N-cyclooctyl-3,3-dimethylbutanamide

(2S)-2-amino-N-cyclooctyl-3,3-dimethylbutanamide

Cat. No.: B13906545
M. Wt: 240.38 g/mol
InChI Key: SRLPMDVUHYTELU-GFCCVEGCSA-N
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Description

(2S)-2-amino-N-cyclooctyl-3,3-dimethylbutanamide is an organic compound with a unique structure that includes a cyclooctyl group, an amino group, and a dimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-cyclooctyl-3,3-dimethylbutanamide typically involves the following steps:

    Formation of the Cyclooctyl Group: The cyclooctyl group can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines under controlled conditions.

    Formation of the Dimethylbutanamide Moiety: This step involves the reaction of dimethylbutanoic acid with appropriate reagents to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-cyclooctyl-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2S)-2-amino-N-cyclooctyl-3,3-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-cyclooctyl-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-N-cyclooctyl-3,3-dimethylbutanoic acid
  • (2S)-2-amino-N-cyclooctyl-3,3-dimethylbutylamine

Uniqueness

(2S)-2-amino-N-cyclooctyl-3,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclooctyl group and dimethylbutanamide moiety differentiate it from other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H28N2O

Molecular Weight

240.38 g/mol

IUPAC Name

(2S)-2-amino-N-cyclooctyl-3,3-dimethylbutanamide

InChI

InChI=1S/C14H28N2O/c1-14(2,3)12(15)13(17)16-11-9-7-5-4-6-8-10-11/h11-12H,4-10,15H2,1-3H3,(H,16,17)/t12-/m1/s1

InChI Key

SRLPMDVUHYTELU-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC1CCCCCCC1)N

Canonical SMILES

CC(C)(C)C(C(=O)NC1CCCCCCC1)N

Origin of Product

United States

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